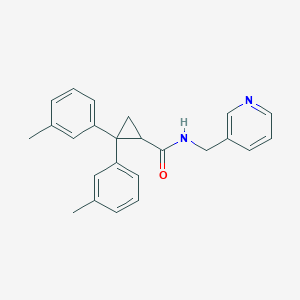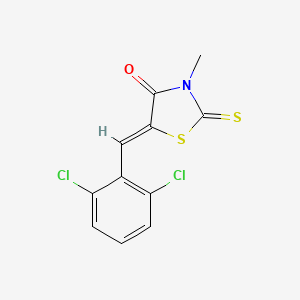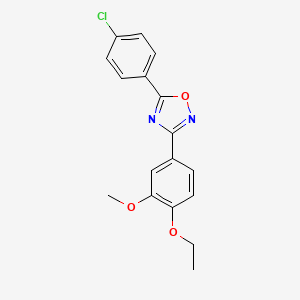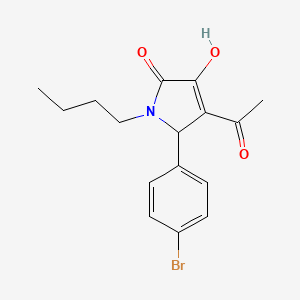
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclopropane-containing compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Mechanism of Action
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by binding to a specific protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins necessary for cancer cell survival. By inhibiting Hsp90, 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity towards cancer cells and low toxicity. However, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide research, including the development of new cancer therapies based on 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, the optimization of its synthesis method, and the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide and its potential side effects.
Synthesis Methods
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 3-bromopyridine to form 3-(3-methylbenzyl)pyridine, followed by a cyclization reaction with cyclopropanecarbonyl chloride to yield 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide.
Scientific Research Applications
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by targeting specific proteins involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2,2-bis(3-methylphenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17-6-3-9-20(12-17)24(21-10-4-7-18(2)13-21)14-22(24)23(27)26-16-19-8-5-11-25-15-19/h3-13,15,22H,14,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQEJGRBXFYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CN=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5626578 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)